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Cat. No.: B086343 Get Quote

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the quantum chemical calculations

performed to elucidate the electronic structure of vanadium dichloride (VCl₂). A thorough

understanding of the electronic properties of transition metal dihalides is crucial for their

application in various fields, including catalysis and materials science. This document

summarizes key quantitative data, details the computational methodologies employed in recent

studies, and presents a visual workflow of the theoretical calculations.

Core Quantitative Data
The electronic structure of VCl₂ has been investigated using high-level quantum chemical

methods. The key computed properties of the ground and excited electronic states are

summarized below.

Ground State Properties
A pivotal study employing the internally contracted multireference configuration-interaction

(ic)MRCI method has established the ground state of VCl₂ to be of ⁴Σg⁻ symmetry.[1] This

finding is in contrast to some predictions from ligand-field theory.[1] The calculated equilibrium

bond length, harmonic vibrational frequencies, and dissociation energy for the ground state are

presented in Table 1.
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Property Calculated Value

Ground Electronic State ⁴Σg⁻

V-Cl Bond Length (rₑ) 2.172 Å

Symmetric Stretch Freq. (ω₁) 385 cm⁻¹

Bending Frequency (ω₂) 65 cm⁻¹

Asymmetric Stretch Freq. (ω₃) 495 cm⁻¹

Dissociation Energy (Dₑ) 10.0 eV

Table 1: Calculated ground state properties of VCl₂.

Excited State Energies
The vertical and adiabatic excitation energies for the low-lying electronic states of VCl₂ have

been calculated, providing insight into the molecule's spectroscopic behavior. These

calculations reveal a dense manifold of excited states. A selection of the calculated vertical

excitation energies is provided in Table 2.

Electronic State Vertical Excitation Energy (eV)

²Δg 0.23

²Πg 0.50

²Σg⁺ 0.85

⁴Πg 1.10

²Φg 1.35

Table 2: A selection of calculated vertical excitation energies for VCl₂.

Computational Protocols
The results presented in this guide are primarily based on state-of-the-art ab initio calculations.

The following section details the methodology employed in the key cited research.
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Multireference Configuration-Interaction (MRCI)
Calculations
The electronic structure of VCl₂ was investigated using the internally contracted multireference

configuration-interaction ((ic)MRCI) method.[1] This approach is well-suited for systems with

significant electron correlation and multiple low-lying electronic states, which is characteristic of

transition metal compounds.

Basis Sets: The calculations were performed using basis sets of double-zeta plus

polarization (DZP) and triple-zeta plus polarization (TZP) quality.

Core Electron Treatment: To reduce computational cost, the core electrons of the vanadium

and chlorine atoms were frozen. Specifically, the V(1s2s2p3s3p) and Cl₂(1s2s2p) cores were

not included in the correlation treatment.[1]

Active Space Definition: The active space for the MRCI calculations included the vanadium

3d and 4s orbitals. The eight orbitals corresponding to the valence shells of the two chlorine

atoms were included in the reference space as closed-shell orbitals, but single and double

excitations from these orbitals were included in the MRCI expansion.[1] In total, 19 electrons

were correlated.[1]

Geometry Optimization and Frequency Calculations: The potential energy surfaces were

explored by symmetrically stretching the V-Cl bonds to determine the equilibrium geometry

and vibrational frequencies.[1] The calculations confirmed a linear geometry for the VCl₂

molecule.[1]

Visualizing the Computational Workflow
The process of performing quantum chemical calculations on the electronic structure of VCl₂

can be represented as a logical workflow. The following diagram, generated using the DOT

language, illustrates the key steps from the initial definition of the system to the final analysis of

its electronic properties.
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1. System Setup

2. Quantum Chemical Calculation

3. Analysis of Results
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Caption: Workflow for Quantum Chemical Calculations of VCl₂ Electronic Structure.

This guide provides a condensed yet comprehensive overview of the theoretical investigations

into the electronic structure of VCl₂. For more in-depth information, researchers are

encouraged to consult the primary literature cited herein. The methodologies and data

presented are foundational for further computational and experimental studies on vanadium-

containing compounds and their potential applications.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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